molecular formula C13H19N3O7P2S B10760929 1'-Deazo-Thiamin Diphosphate

1'-Deazo-Thiamin Diphosphate

Cat. No.: B10760929
M. Wt: 423.32 g/mol
InChI Key: JHNXLHRDUXBCJW-UHFFFAOYSA-N
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Description

1’-Deazo-Thiamin Diphosphate is a synthetic analog of thiamin diphosphate, which is the biologically active form of vitamin B1. This compound belongs to the class of organic pyrophosphates and is characterized by its unique structure, which includes a thiazolium nucleus, an aminopyrimidine ring, and a diphosphate moiety

Preparation Methods

The synthesis of 1’-Deazo-Thiamin Diphosphate involves several steps, starting with the preparation of the thiazolium nucleus and the aminopyrimidine ring. These components are then linked together through a series of chemical reactions to form the final compound. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product

Chemical Reactions Analysis

1’-Deazo-Thiamin Diphosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’-Deazo-Thiamin Diphosphate has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of thiamin diphosphate-dependent enzymes.

    Biology: Researchers use it to investigate the role of thiamin diphosphate in various metabolic pathways.

    Medicine: Its potential therapeutic applications are being explored, particularly in the context of metabolic disorders.

Mechanism of Action

The mechanism of action of 1’-Deazo-Thiamin Diphosphate involves its role as a cofactor in enzymatic reactions. It participates in the stabilization of carbanion states and the formation of covalent substrate-cofactor conjugates. This process is facilitated by the electrophilic nature of the thiazolium ring, which allows for the reversible catalytic cleavage of carbon-carbon bonds . The molecular targets and pathways involved include various enzymes that require thiamin diphosphate as a cofactor.

Comparison with Similar Compounds

1’-Deazo-Thiamin Diphosphate is unique compared to other thiamin analogs due to its specific structural modifications. Similar compounds include:

The uniqueness of 1’-Deazo-Thiamin Diphosphate lies in its ability to mimic the natural cofactor while providing insights into the mechanisms of thiamin-dependent enzymes.

Properties

Molecular Formula

C13H19N3O7P2S

Molecular Weight

423.32 g/mol

IUPAC Name

[2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C13H19N3O7P2S/c1-9-3-4-11(13(14)15-9)7-16-8-26-12(10(16)2)5-6-22-25(20,21)23-24(17,18)19/h3-4,8H,5-7H2,1-2H3,(H4-,14,15,17,18,19,20,21)

InChI Key

JHNXLHRDUXBCJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C[N+]2=CSC(=C2C)CCOP(=O)(O)OP(=O)(O)[O-])N

Origin of Product

United States

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